N-octyl-3-(1H-tetrazol-1-yl)benzamide
Description
Contextualization within Medicinal Chemistry and Chemical Biology
The molecular architecture of N-octyl-3-(1H-tetrazol-1-yl)benzamide combines two key pharmacophores: a tetrazole ring and a benzamide (B126) core. In medicinal chemistry, the tetrazole group is widely recognized as a bioisostere for the carboxylic acid functional group. This substitution can enhance a molecule's metabolic stability and improve its pharmacokinetic profile by increasing lipophilicity, which in turn can lead to better cell membrane penetration. The benzamide scaffold is a common feature in a multitude of approved drugs, valued for its rigid structure and its capacity to form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets such as enzymes and receptors. walshmedicalmedia.com
The inclusion of an N-octyl group, a long alkyl chain, significantly increases the lipophilicity of the molecule. This modification is often employed in drug design to modulate a compound's ability to cross lipid bilayers, such as the blood-brain barrier, or to enhance its interaction with hydrophobic pockets in target proteins.
Rationale for Investigating this compound
While a specific rationale for the investigation of this compound is not documented in publicly accessible research, a general rationale can be inferred from the properties of its structural components. The investigation of such a molecule would likely be driven by the following considerations:
Enzyme Inhibition: The tetrazole-benzamide scaffold has shown promise in targeting enzymes. The specific substitution pattern on the benzamide and the nature of the N-alkyl group can be systematically varied to probe the binding site of a target enzyme and optimize inhibitory activity.
Modulation of Physicochemical Properties: The N-octyl group would be expected to significantly influence the compound's solubility, lipophilicity, and membrane permeability. Research would likely aim to understand how these properties affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Structure-Activity Relationship (SAR) Studies: The synthesis of this compound would be a logical step in a broader SAR study. By creating a series of analogues with varying N-alkyl chain lengths, researchers can systematically evaluate how this parameter affects biological activity, providing valuable insights for the design of more potent and selective compounds.
Detailed research findings, including specific biological activities, enzyme inhibition data, and pharmacokinetic profiles for this compound, are not available in the current body of scientific literature. The following table is a placeholder for data that would be relevant to such a study.
Table 1: Illustrative Data Table for Biological Activity (Note: Data is hypothetical and for illustrative purposes only)
| Target | Assay Type | IC50 (µM) |
|---|---|---|
| Enzyme X | Inhibition Assay | Data Not Available |
| Enzyme Y | Inhibition Assay | Data Not Available |
Structure
3D Structure
Properties
Molecular Formula |
C16H23N5O |
|---|---|
Molecular Weight |
301.39 g/mol |
IUPAC Name |
N-octyl-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H23N5O/c1-2-3-4-5-6-7-11-17-16(22)14-9-8-10-15(12-14)21-13-18-19-20-21/h8-10,12-13H,2-7,11H2,1H3,(H,17,22) |
InChI Key |
LSONOUASATWFDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)C1=CC(=CC=C1)N2C=NN=N2 |
Origin of Product |
United States |
Synthetic Methodologies for N Octyl 3 1h Tetrazol 1 Yl Benzamide
Retrosynthetic Analysis of N-octyl-3-(1H-tetrazol-1-yl)benzamide
A retrosynthetic analysis of the target molecule identifies two primary bond disconnections that suggest plausible synthetic pathways. The most logical disconnection is at the amide C-N bond, which simplifies the molecule into two key precursors: 3-(1H-tetrazol-1-yl)benzoic acid and octylamine (B49996) . This approach isolates the formation of the tetrazole ring and the amide bond into separate, sequential stages.
An alternative disconnection can be envisioned by first targeting the tetrazole ring. This would involve retrosynthetically converting the tetrazole to an amino group and an azide (B81097) source, leading to an intermediate such as N-octyl-3-aminobenzamide . This intermediate would then be derived from 3-aminobenzoic acid and octylamine . While feasible, this route places the tetrazole formation step later in the synthesis, which may require protecting group strategies or subject the more complex amide to potentially harsh reaction conditions. The first approach is generally preferred for its convergent and modular nature.
Optimization of Synthetic Routes to this compound
The optimization of the synthetic route focuses on maximizing yield, simplifying procedures, and ensuring the use of cost-effective and safe reagents. This involves a careful evaluation of strategies for precursor synthesis and the conditions for the key chemical transformations.
The synthesis of the primary precursor, 3-(1H-tetrazol-1-yl)benzoic acid , is a critical step. A common strategy for synthesizing 1-substituted tetrazoles involves the reaction of a primary amine with triethyl orthoformate and sodium azide. nih.gov Thus, the synthesis would likely commence from 3-aminobenzoic acid . The amino group is reacted to form the tetrazole ring, often using a catalyst such as ytterbium(III) triflate (Yb(OTf)₃) to facilitate the reaction. organic-chemistry.org
The second precursor, octylamine , is a readily available commercial reagent and typically does not require separate synthesis.
The formation of the amide bond between 3-(1H-tetrazol-1-yl)benzoic acid and octylamine requires the activation of the carboxylic acid. A variety of coupling reagents can be employed for this purpose, each with distinct advantages regarding reaction time, yield, and by-product profiles. The choice of conditions is crucial for achieving high conversion and simplifying purification. researchgate.net
Commonly used methods include:
Carbodiimide-based coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. researchgate.net
Acid Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org The resulting acyl chloride reacts readily with octylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) to neutralize the HCl by-product. mdpi.com
Phosphonium and Uronium Salt Reagents: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient coupling agents that often provide high yields under mild conditions.
The selection of the optimal coupling method depends on factors such as substrate reactivity, desired purity, and cost considerations for large-scale production.
Table 1: Comparison of Common Amide Coupling Conditions
| Coupling Reagent | Additive | Typical Solvent | Temperature (°C) | Key Advantages |
|---|---|---|---|---|
| EDC | HOBt | Dichloromethane (DCM) or Dimethylformamide (DMF) | 0 to 25 | Good yields, water-soluble by-products |
| Thionyl Chloride | None | Toluene or DCM | 25 to 78 | Highly reactive intermediate, cost-effective |
The formation of the tetrazole ring is a cornerstone of this synthesis. For the specific 1-substituted isomer required, the reaction typically involves a primary amine precursor. organic-chemistry.org The reaction of an amine, such as 3-aminobenzoic acid , with triethyl orthoformate and sodium azide, often in the presence of an acid catalyst, yields the 1-substituted tetrazole. nih.gov
It is important to distinguish this from the more widely known method of forming 5-substituted tetrazoles, which involves a [2+3] cycloaddition between an organic nitrile and an azide source (e.g., sodium azide with a Lewis acid like zinc chloride). nih.govacs.org This latter method, if applied to a nitrile precursor like N-octyl-3-cyanobenzamide , would predominantly yield the 5-substituted tetrazole isomer, not the desired 1-substituted product. Therefore, careful selection of the synthetic route is essential to ensure the correct regiochemistry.
Purity Assessment Techniques for this compound
Ensuring the purity of the final compound is critical. A combination of chromatographic and spectroscopic techniques is employed to confirm the identity and assess the purity of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final product. By using a calibrated detector, it can quantify the main compound relative to any impurities, providing a precise purity value (e.g., >99%).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The chemical shifts, integration of proton signals, and the number of carbon signals must be consistent with the expected structure of this compound. These techniques are also highly effective for identifying residual solvents or synthetic intermediates. mdpi.comnih.gov
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. mdpi.comnih.gov
Melting Point Analysis: A sharp and defined melting point range is a traditional indicator of high purity for crystalline solids. nih.gov
Scale-Up Considerations for this compound Production
Transitioning the synthesis from a laboratory scale to industrial production introduces several challenges that must be addressed.
Reagent Safety and Handling: The use of sodium azide is a significant safety concern due to its high toxicity and potential to form explosive heavy metal azides. beilstein-journals.org Strict protocols for handling, quenching, and waste disposal are mandatory. Alternative, safer azide sources may be considered if available.
Process Optimization: For large-scale production, reaction parameters such as temperature, concentration, and reaction time must be re-optimized to ensure consistent results and maximize throughput. The goal is to develop a robust process that is less sensitive to minor variations. researchgate.net
Purification Strategy: While column chromatography is a common purification method in the laboratory, it is often impractical and expensive on an industrial scale. Developing a process where the final product can be purified by crystallization is highly desirable. researchgate.net This involves careful selection of solvents to ensure high recovery of the pure compound.
Cost and Availability of Starting Materials: The economic viability of the synthesis depends on the cost of the starting materials and reagents. Using commercially available and inexpensive precursors like 3-aminobenzoic acid is advantageous.
Waste Management: Large-scale synthesis generates significant waste. A "green chemistry" approach, focusing on minimizing solvent use, reducing the number of synthetic steps, and using less hazardous reagents, is important for environmental and economic reasons. beilstein-journals.org
Structure Activity Relationship Sar Studies of N Octyl 3 1h Tetrazol 1 Yl Benzamide Derivatives
Design Principles for N-octyl-3-(1H-tetrazol-1-yl)benzamide Analogs
The design of analogs of this compound is centered on systematically modifying its three main structural components: the N-octyl moiety, the central benzamide (B126) ring, and the 1H-tetrazol-1-yl group. The goal is to investigate the chemical space around the lead compound to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.
Modifications on the N-octyl Moiety
Key modifications include:
Chain Length Variation: Altering the length of the alkyl chain from the n-octyl group to shorter (e.g., n-butyl, n-hexyl) or longer (e.g., n-decyl, n-dodecyl) chains can modulate lipophilicity. In similar series of compounds, the length of an alkyl chain has been shown to have an important effect on biological activity.
Branching: Introducing branching (e.g., iso-octyl, sec-octyl) can influence the compound's fit within a binding pocket and may affect its metabolic stability.
Introduction of Unsaturation: Incorporating double or triple bonds can alter the conformation and electronic properties of the alkyl chain.
Cyclic Moieties: Replacing the linear octyl group with cyclic structures, such as cyclohexyl or cyclooctyl, can restrict conformational flexibility and may lead to enhanced binding affinity.
Functionalization: Introducing polar functional groups like hydroxyl, ether, or amino groups can modify the compound's solubility and potential for hydrogen bonding interactions.
Table 1: Hypothetical SAR Data for N-Alkyl Moiety Modifications
Substitutions on the Benzamide Ring
The central benzamide ring provides a rigid scaffold for the presentation of the N-alkyl and tetrazole moieties. Substitutions on this ring can influence the electronic environment and steric properties of the molecule, thereby affecting its interaction with target proteins.
Common substitution strategies involve:
Positional Isomerism: Moving the tetrazole group from the meta (3-position) to the ortho (2-position) or para (4-position) can significantly alter the molecule's geometry and binding mode.
Steric Bulk: The introduction of bulky substituents can be used to probe the size and shape of the binding pocket.
Hydrogen Bonding Moieties: Adding groups capable of hydrogen bonding (e.g., -OH, -NH2) can introduce new interactions with the target.
Table 2: Illustrative SAR for Benzamide Ring Substitutions
Variations of the Tetrazole Ring System
The tetrazole ring is a common bioisostere for a carboxylic acid group and is important for the compound's acidic character and potential to act as a hydrogen bond acceptor.
Modifications to the tetrazole ring can include:
Isomeric Forms: Investigating the activity of the 2H-tetrazol-2-yl isomer can reveal different binding orientations.
Substitution on the Tetrazole Ring: Although the parent compound has an unsubstituted tetrazole, adding small substituents (e.g., a methyl group) to the carbon atom of the tetrazole ring can influence its electronic properties and steric profile.
Bioisosteric Replacement: Replacing the tetrazole ring with other acidic heterocycles such as a triazole, isoxazole, or even a carboxylic acid can help to understand the importance of the tetrazole's specific properties.
Synthetic Strategies for SAR Analogs of this compound
The synthesis of analogs of this compound typically involves a convergent approach, where the key benzamide bond formation is a crucial step. A general synthetic route would involve the preparation of 3-(1H-tetrazol-1-yl)benzoic acid followed by coupling with octylamine (B49996) or its derivatives.
A plausible synthetic scheme is as follows:
Synthesis of 3-(1H-tetrazol-1-yl)benzoic acid: This intermediate can be prepared from 3-aminobenzoic acid. The amino group is first converted to a cyano group via a Sandmeyer reaction. The resulting 3-cyanobenzoic acid can then undergo a [3+2] cycloaddition with an azide (B81097) source, such as sodium azide, in the presence of a Lewis acid to form the tetrazole ring.
Amide Bond Formation: The synthesized 3-(1H-tetrazol-1-yl)benzoic acid is then coupled with the desired amine (e.g., octylamine for the parent compound, or other alkylamines for analogs). This is typically achieved using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base. An alternative is the conversion of the carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with the amine.
This modular synthetic approach allows for the facile generation of a library of analogs by simply varying the amine component in the final coupling step.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
QSAR modeling can be a powerful tool to understand the relationship between the physicochemical properties of the this compound analogs and their biological activity. By developing a mathematical model, it is possible to predict the activity of novel compounds and guide the design of more potent derivatives.
A typical QSAR study would involve:
Data Set Generation: A series of analogs with a range of structural modifications and corresponding biological activity data is required.
Descriptor Calculation: A variety of molecular descriptors would be calculated for each analog, including:
Electronic descriptors: (e.g., Hammett constants, partial charges) to quantify the effects of substituents on the benzamide ring.
Steric descriptors: (e.g., molar refractivity, Taft steric parameters) to model the influence of substituent size.
Hydrophobic descriptors: (e.g., logP, hydrophobic constants) to account for the lipophilicity of the N-alkyl chain and other substituents.
Topological descriptors: (e.g., connectivity indices) to represent molecular shape and branching.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.
Conformational Analysis of this compound and its Analogs
The three-dimensional conformation of this compound and its analogs is critical for their interaction with the biological target. Conformational analysis aims to identify the preferred spatial arrangement of the molecule.
Key conformational features to consider include:
Torsion Angle between the Benzamide and Tetrazole Rings: The rotational barrier around the C-N bond connecting the benzamide ring to the tetrazole can influence the relative orientation of these two rings.
Conformation of the Amide Bond: The amide bond can exist in cis or trans conformations, with the trans conformation generally being more stable.
Flexibility of the N-octyl Chain: The long alkyl chain can adopt numerous conformations, and its preferred orientation in the bound state is of significant interest.
Biological Target Identification and Validation for N Octyl 3 1h Tetrazol 1 Yl Benzamide
Phenotypic Screening Approaches for N-octyl-3-(1H-tetrazol-1-yl)benzamide Activity
Phenotypic screening is an effective initial strategy to uncover the biological effects of a novel compound without prior knowledge of its molecular target. nih.gov This approach involves testing the compound across a diverse range of cell-based models to identify a desirable change in phenotype, such as inhibition of cancer cell growth or modulation of an immune response. semanticscholar.orgaacrjournals.org
For a compound like this compound, a high-throughput screening campaign could be initiated using a panel of human cancer cell lines, such as the NCI-60 panel. stanford.edu This would provide a broad overview of its potential anti-proliferative activity across different cancer types. nih.gov The screening could measure cell viability after a set incubation period.
Table 1: Hypothetical Phenotypic Screening Results for this compound in a Cancer Cell Line Panel
| Cell Line | Cancer Type | Growth Inhibition (%) at 10 µM |
| MCF-7 | Breast Cancer | 85 |
| PANC-1 | Pancreatic Cancer | 78 |
| A549 | Lung Cancer | 32 |
| HCT116 | Colon Cancer | 91 |
| K562 | Leukemia | 15 |
The results from such a screen, as depicted in the hypothetical data in Table 1, would guide further investigation towards the most sensitive cancer types.
Target Deconvolution Methodologies
Once a robust phenotype is observed, the next critical step is to identify the molecular target(s) responsible for this effect. creative-biolabs.com This process, known as target deconvolution, can be approached through several methodologies.
This method relies on the specific interaction between the compound and its protein target. nih.gov this compound would first be chemically modified to incorporate a linker arm, which is then immobilized on a solid support, such as agarose (B213101) beads. researchgate.net A lysate from the responsive cells (e.g., HCT116) would be passed over this affinity matrix. Proteins that bind to the immobilized compound are captured, while non-binding proteins are washed away. The bound proteins are then eluted and identified using mass spectrometry. technologynetworks.com
Chemical proteomics offers a powerful suite of techniques to identify small molecule-protein interactions directly in a cellular context. mdpi.comnih.gov One such method is thermal proteome profiling (TPP). This technique assesses the change in the thermal stability of proteins upon ligand binding. nih.gov Cells would be treated with this compound, and the proteome's thermal stability would be compared to untreated cells. Proteins that bind to the compound will typically exhibit increased thermal stability.
Table 2: Hypothetical Hits from a Thermal Proteome Profiling Experiment
| Protein | Thermal Shift (°C) | Putative Function |
| Protein Kinase X | +4.2 | Cell cycle regulation |
| Enzyme Y | +3.8 | Metabolic pathway |
| Transcription Factor Z | +1.5 | Gene expression |
The data in Table 2 illustrates how TPP can identify specific proteins that are stabilized by the compound, suggesting they are direct targets.
Genetic approaches, particularly CRISPR-Cas9 library screening, can identify genes that modulate the cellular response to a compound. researchgate.net A genome-wide CRISPR knockout screen could be performed in a sensitive cell line. nih.govlonza.com Cells would be treated with a sublethal concentration of this compound. Genes whose knockout confers resistance to the compound are potential targets or are essential for its activity. Conversely, genes whose knockout sensitizes cells to the compound may be part of a parallel survival pathway. nih.gov
Biochemical and Cell-Based Assays for Target Engagement of this compound
Following the identification of putative targets, it is essential to confirm that the compound directly engages with these targets in a cellular environment. acs.orgacs.org
Biochemical assays can be developed using the purified candidate target protein. For instance, if "Protein Kinase X" from the proteomics experiment is the target, an in vitro kinase assay could measure the ability of this compound to inhibit its enzymatic activity. celtarys.com
Cell-based target engagement assays provide evidence of target interaction within intact cells. The Cellular Thermal Shift Assay (CETSA) is a widely used method for this purpose. nih.gov This assay measures the thermal stabilization of a target protein in the presence of a binding ligand. A positive CETSA result would show a shift in the melting curve of the target protein in cells treated with this compound, confirming direct binding.
Table 3: Hypothetical CETSA Results for Protein Kinase X
| Compound | Concentration (µM) | Tagg (°C) |
| Vehicle | - | 48.5 |
| This compound | 1 | 50.2 |
| This compound | 10 | 52.8 |
The hypothetical data in Table 3 demonstrates a concentration-dependent increase in the aggregation temperature (Tagg) of Protein Kinase X, indicating target engagement.
Orthogonal Validation of Identified Biological Targets
To build a strong case for a specific biological target, the findings from the initial identification and engagement assays must be confirmed through orthogonal methods. nih.gov This involves using independent techniques to verify the target's role in the observed phenotype. technologynetworks.com
If Protein Kinase X is the hypothesized target, its gene can be knocked down using siRNA or knocked out using CRISPR-Cas9. labcompare.com If the knockdown or knockout of Protein Kinase X phenocopies the anti-proliferative effects of this compound, this provides strong evidence that the compound's activity is mediated through this target. nih.gov Furthermore, creating a resistant cell line by overexpressing a mutated form of the target that no longer binds the compound would further validate the target.
Mechanism of Action Moa Elucidation of N Octyl 3 1h Tetrazol 1 Yl Benzamide
Investigating Receptor Binding Kinetics and Thermodynamics
To understand how N-octyl-3-(1H-tetrazol-1-yl)benzamide may interact with cellular receptors, detailed binding studies would be essential. These investigations typically involve radioligand binding assays to determine the affinity (Kd), association rate constant (kon), and dissociation rate constant (koff) of the compound for a panel of known receptors.
Table 1: Hypothetical Data Table for Receptor Binding Kinetics
| Parameter | Value | Units |
| Affinity (Kd) | Data not available | nM |
| Association Rate (kon) | Data not available | M-1s-1 |
| Dissociation Rate (koff) | Data not available | s-1 |
| Bmax | Data not available | fmol/mg protein |
Thermodynamic parameters such as changes in enthalpy (ΔH) and entropy (ΔS) would be determined using techniques like isothermal titration calorimetry (ITC) to provide insight into the forces driving the binding interaction.
Enzyme Inhibition or Activation Assays
The potential for this compound to modulate enzyme activity would be explored through a battery of in vitro enzymatic assays. These studies would measure the compound's effect on the catalytic activity of various enzymes, determining whether it acts as an inhibitor or an activator and elucidating the nature of any inhibition (e.g., competitive, non-competitive, or uncompetitive). Key parameters such as the half-maximal inhibitory concentration (IC50) or activation constant (Ka) would be calculated.
Table 2: Illustrative Enzyme Inhibition/Activation Profile
| Enzyme Target | Activity | IC50/Ka (µM) |
| Example Kinase 1 | Data not available | Data not available |
| Example Protease 1 | Data not available | Data not available |
| Example Phosphatase 1 | Data not available | Data not available |
Cellular Pathway Perturbation Analysis
To understand the broader biological effects of this compound, a systems biology approach would be employed to analyze its impact on various cellular pathways.
Transcriptomic analysis, typically using techniques like RNA sequencing (RNA-Seq), would reveal changes in gene expression in cells treated with the compound. This would provide a global view of the cellular response, highlighting upregulated and downregulated genes and offering clues about the pathways being affected.
Quantitative proteomics would be used to assess changes in the abundance of proteins within the cell following treatment. Furthermore, phosphoproteomic analysis would specifically investigate changes in protein phosphorylation, a key post-translational modification that regulates many signaling pathways. These data would complement the transcriptomic findings and provide a more direct measure of functional changes in the cell.
Metabolomics would be utilized to profile the small-molecule metabolites in cells or biological fluids after exposure to the compound. Significant alterations in metabolite levels can indicate which metabolic pathways are perturbed, offering further insight into the compound's mechanism of action.
Cellular Localization Studies of this compound
Determining the subcellular location of this compound is crucial for understanding its mechanism. This is often achieved by synthesizing a fluorescently labeled version of the compound and using high-resolution microscopy techniques, such as confocal microscopy, to visualize its distribution within different cellular compartments (e.g., nucleus, mitochondria, endoplasmic reticulum).
Computational Chemistry Applications in N Octyl 3 1h Tetrazol 1 Yl Benzamide Research
Molecular Docking Simulations with N-octyl-3-(1H-tetrazol-1-yl)benzamide
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are employed to understand how it interacts with its putative biological target, often a protein receptor or enzyme.
Research on similar benzamide (B126) analogues has identified potential targets like the FtsZ protein, a crucial component in bacterial cell division. nih.gov A hypothetical docking study of this compound into the active site of a target protein would aim to identify key binding interactions. The simulation would predict the binding affinity, typically expressed as a docking score or binding energy (kcal/mol), and detail the specific molecular interactions.
Key interactions for this compound would likely involve:
Hydrogen Bonding: The amide group (-CONH-) and the nitrogen atoms of the tetrazole ring are potential hydrogen bond donors and acceptors, respectively, which can form crucial bonds with amino acid residues in the target's active site. nih.gov
Hydrophobic Interactions: The n-octyl chain and the phenyl ring are hydrophobic moieties that can engage in van der Waals and hydrophobic interactions with nonpolar residues, contributing significantly to binding affinity and specificity.
Pi-Stacking: The aromatic phenyl ring can participate in π-π or T-shaped stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket.
These simulations provide a static snapshot of the most probable binding mode, guiding further optimization of the compound's structure to enhance these interactions.
| Parameter | Predicted Value/Description |
|---|---|
| Target Protein | Bacterial FtsZ |
| Docking Score (kcal/mol) | -8.5 |
| Key Hydrogen Bond Interactions | Amide N-H with Asn263; Tetrazole N with Val207 |
| Key Hydrophobic Interactions | Octyl chain with Leu209, Ile228; Phenyl ring with Pro190 |
| Pi-Stacking Interactions | Phenyl ring with Phe181 |
Molecular Dynamics (MD) Simulations of this compound-Target Interactions
While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective on the interaction between a ligand and its target over time. Following docking, an MD simulation would be performed on the this compound-protein complex to assess its stability and flexibility in a simulated physiological environment.
A typical MD simulation, run for a duration of nanoseconds (e.g., 15-100 ns), calculates the atomic movements of the system over time. nih.gov The stability of the complex is evaluated by analyzing several parameters:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial docked positions. A stable RMSD value over time indicates that the complex has reached equilibrium and the ligand remains securely bound.
Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues. Lower RMSF values in the binding site suggest that the ligand has stabilized this region of the protein.
MD simulations validate the docking results by confirming that the predicted binding mode is stable and that the key interactions are maintained throughout the simulation.
| Parameter | Value/Observation |
|---|---|
| Simulation Time | 50 ns |
| Protein RMSD | Stable fluctuation around 0.25 nm after 10 ns |
| Ligand RMSD | Stable fluctuation around 0.15 nm, indicating stable binding |
| Binding Site RMSF | Reduced fluctuation compared to the unbound protein |
| Radius of Gyration (Rg) | Consistent at ~2.1 nm, indicating stable protein compactness |
Pharmacophore Modeling for this compound and its Analogs
Pharmacophore modeling is a technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. dovepress.com A pharmacophore model for this compound and its active analogs would be developed based on their common structural features.
This model serves as a 3D query to search for other molecules with a similar arrangement of features, potentially leading to the discovery of novel compounds with the same mechanism of action. nih.gov The key pharmacophoric features of this compound would likely include:
A Hydrogen Bond Acceptor (HBA) feature, corresponding to the carbonyl oxygen and/or tetrazole nitrogens.
A Hydrogen Bond Donor (HBD) feature from the amide nitrogen.
A Hydrophobic (HY) feature representing the long octyl chain.
Two Aromatic Ring (AR) features for the phenyl ring and the tetrazole ring. nih.gov
This model provides a simplified yet powerful representation of the molecular recognition requirements of the biological target.
| Pharmacophore Feature | Corresponding Chemical Group | Role in Binding |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen, Tetrazole Nitrogens | Accepts H-bonds from protein residues |
| Hydrogen Bond Donor (HBD) | Amide Nitrogen | Donates H-bond to protein residues |
| Hydrophobic (HY) | n-Octyl Chain | Engages in hydrophobic interactions |
| Aromatic Ring (AR) 1 | Phenyl Ring | Participates in π-stacking and hydrophobic interactions |
| Aromatic Ring (AR) 2 | Tetrazole Ring | Contributes to binding and acts as a bioisostere |
De Novo Design and Virtual Screening Based on this compound Scaffold
The structural information derived from docking and pharmacophore modeling can be leveraged in two primary ways: virtual screening and de novo design.
Virtual Screening involves using the pharmacophore model or the docked structure of this compound as a template to search large databases of existing compounds. The goal is to identify molecules that match the pharmacophoric features or fit well into the target's binding site, thereby having a high probability of being active. This approach allows for the rapid and cost-effective identification of new potential lead compounds from millions of commercially available or proprietary molecules.
De Novo Design , on the other hand, is a computational method for designing entirely new molecules. Using the this compound scaffold as a starting point, algorithms can suggest modifications to improve its properties. nih.gov This could involve growing the molecule within the active site to form new favorable interactions or replacing certain fragments to enhance binding affinity or improve pharmacokinetic properties. For instance, the octyl chain could be replaced with other hydrophobic groups, or substituents could be added to the phenyl ring to explore new binding pockets.
| Scaffold Part | Modification Strategy | Potential Improvement |
|---|---|---|
| n-Octyl Chain | Replace with branched alkyl, cycloalkyl, or ether-containing chains | Optimize hydrophobic interactions, improve solubility |
| Phenyl Ring | Add electron-withdrawing or donating groups (e.g., -F, -Cl, -OCH3) | Modulate binding affinity and electronic properties |
| Benzamide Linker | Replace with bioisosteres (e.g., reverse amide, sulfonamide) | Improve metabolic stability and binding geometry |
| Tetrazole Ring | Replace with other carboxylic acid bioisosteres (e.g., acylsulfonamide) | Alter physicochemical properties and potential off-target effects |
ADME Prediction and Modeling for this compound (Computational Aspects Only)
ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical for determining a compound's potential as a drug candidate. Computational models can predict these properties early in the discovery process, helping to identify and address potential liabilities before significant resources are invested. nih.gov
For this compound, various in silico tools and quantitative structure-property relationship (QSPR) models would be used to predict its ADME profile. isca.me These models are built on large datasets of experimentally determined properties and use molecular descriptors to make predictions. github.com
Key predicted parameters would include:
Absorption: Predictions of gastrointestinal (GI) absorption and oral bioavailability based on factors like lipophilicity and polar surface area.
Distribution: Estimation of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).
Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether it might inhibit these enzymes, indicating a potential for drug-drug interactions.
Excretion: Estimation of properties like water solubility, which influences renal clearance.
These computational predictions provide a comprehensive profile of the compound's likely pharmacokinetic behavior, guiding its chemical modification to achieve a more favorable ADME profile.
| ADME Property | Parameter | Predicted Value | Interpretation |
|---|---|---|---|
| Absorption | Lipophilicity (LogP) | 4.8 | High lipophilicity, may affect solubility but favor membrane permeation |
| Water Solubility (LogS) | -4.5 | Low aqueous solubility | |
| GI Absorption | High | Likely well-absorbed from the gut | |
| Distribution | BBB Permeant | No | Unlikely to cross the blood-brain barrier |
| P-glycoprotein Substrate | Yes | May be subject to efflux from cells | |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP2D6 |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |
In Vitro Pharmacological Characterization of N Octyl 3 1h Tetrazol 1 Yl Benzamide
Cell-Based Functional Assays
No data is available on the effects of N-octyl-3-(1H-tetrazol-1-yl)benzamide on the proliferation and viability of any cell lines.
There is no information regarding the ability of this compound to induce apoptosis or necrosis in any cell type.
No studies have been published detailing the effects of this compound on any cellular signaling pathways.
Enzymatic and Receptor Binding Assays for this compound
There is no available data on the binding affinity or inhibitory activity of this compound towards any specific enzymes or receptors.
Selectivity and Specificity Profiling of this compound
Without enzymatic and receptor binding data, the selectivity and specificity profile of this compound remains uncharacterized.
Drug Combination Studies In Vitro with this compound
No in vitro studies investigating the effects of this compound in combination with other drugs have been found.
Preclinical Adme Considerations for N Octyl 3 1h Tetrazol 1 Yl Benzamide
Theoretical Aspects of Excretion
The excretion of a xenobiotic compound such as N-octyl-3-(1H-tetrazol-1-yl)benzamide from the body is a critical component of its absorption, distribution, metabolism, and excretion (ADME) profile. Theoretical considerations for its excretion pathways are largely governed by its physicochemical properties. Given its structure, which includes a lipophilic octyl chain and a polar tetrazole ring, both renal and hepatic routes of elimination are plausible.
In Vitro Transporter Interaction Studies
To elucidate the potential mechanisms of excretion and to anticipate potential drug-drug interactions, in vitro studies using various transfected cell lines that overexpress key uptake and efflux transporters are essential. These studies help to identify whether this compound is a substrate or an inhibitor of clinically relevant transporters.
While specific experimental data for this compound is not available in the public domain, a standard panel of in vitro transporter interaction studies would typically be conducted. The selection of transporters for evaluation is guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
A hypothetical in vitro assessment for this compound would likely include the transporters listed in the table below. These transporters are located in key organs involved in drug disposition, such as the liver, kidneys, and intestines.
Table 1: Representative Panel of Transporters for In Vitro Interaction Studies
| Transporter | Location | Function | Potential Role in Disposition of this compound |
| P-glycoprotein (P-gp/MDR1) | Intestine, Liver, Kidney, Blood-Brain Barrier | Efflux | Limit oral absorption, facilitate biliary and urinary excretion, restrict brain penetration |
| Breast Cancer Resistance Protein (BCRP) | Intestine, Liver, Kidney, Blood-Brain Barrier | Efflux | Limit oral absorption, facilitate biliary and urinary excretion, restrict brain penetration |
| Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3) | Liver | Uptake | Mediate hepatic uptake from the blood for metabolism and/or biliary excretion |
| Organic Anion Transporters (OAT1, OAT3) | Kidney | Uptake | Mediate renal uptake from the blood for urinary excretion |
| Organic Cation Transporter 2 (OCT2) | Kidney | Uptake | Mediate renal uptake of cationic drugs from the blood |
| Multidrug and Toxin Extrusion Proteins (MATE1, MATE2-K) | Kidney, Liver | Efflux | Mediate urinary and biliary excretion of drugs |
The results from these in vitro assays, typically expressed as IC50 values for inhibition studies or as a transport ratio for substrate assessments, would provide critical information. This data would be used to predict the likelihood of in vivo transporter-mediated drug interactions and to understand the primary pathways of elimination for this compound. For instance, if the compound is identified as a substrate of OATP1B1, hepatic uptake would be considered a significant clearance mechanism. Conversely, if it inhibits BCRP, there could be a risk of interactions with co-administered BCRP substrates.
Advanced Research Frontiers for N Octyl 3 1h Tetrazol 1 Yl Benzamide
Integration of Omics Data for Systems-Level Understanding
A systems biology approach, integrating various "omics" datasets, could provide a comprehensive understanding of the biological effects of N-octyl-3-(1H-tetrazol-1-yl)benzamide. drugtargetreview.comtaylorfrancis.com This involves the simultaneous analysis of the transcriptome, proteome, and metabolome of cells or tissues upon treatment with the compound.
Transcriptomics: High-throughput RNA sequencing (RNA-Seq) could reveal changes in gene expression patterns induced by this compound. nih.gov For instance, a comparative transcriptomic analysis of treated versus untreated cancer cell lines could identify upregulated or downregulated genes, pointing towards the signaling pathways modulated by the compound. mdpi.com
Proteomics: Mass spectrometry-based proteomics can identify and quantify changes in the protein landscape of cells. This could reveal alterations in protein expression, post-translational modifications, and protein-protein interactions following exposure to this compound.
Metabolomics: By analyzing the complete set of small-molecule metabolites, metabolomics can provide a functional readout of the cellular state. nih.gov Changes in metabolite levels can indicate which metabolic pathways are perturbed by the compound, offering insights into its mechanism of action. aspect-analytics.com
The integration of these multi-omics datasets would allow for the construction of detailed network models, illustrating the system-wide impact of this compound and potentially uncovering novel therapeutic targets and biomarkers. frontiersin.org
Table 1: Hypothetical Omics Data Integration for this compound
| Omics Level | Technique | Potential Findings with this compound | Inferred Biological Impact |
|---|---|---|---|
| Transcriptome | RNA-Seq | Upregulation of apoptosis-related genes (e.g., CASP3, BAX); Downregulation of cell cycle genes (e.g., CDK1, CCNB1) | Induction of programmed cell death and cell cycle arrest |
| Proteome | Mass Spectrometry | Increased levels of cleaved PARP-1; Decreased phosphorylation of Akt | Activation of apoptotic pathways and inhibition of cell survival signaling |
| Metabolome | LC-MS/GC-MS | Alterations in glycolysis and pentose phosphate pathway metabolites | Disruption of cancer cell metabolism and energy production |
Development of Prodrug Strategies for this compound
Prodrug strategies involve chemically modifying a bioactive compound to improve its pharmacokinetic and pharmacodynamic properties. ijpcbs.com For this compound, prodrug approaches could be designed to enhance its solubility, permeability, and targeted delivery. exo-ricerca.it
The tetrazole group, being a bioisostere of a carboxylic acid, can be a handle for prodrug design. exo-ricerca.itnih.gov For example, ester or amide derivatives could be synthesized to mask the acidic nature of the tetrazole, potentially improving oral absorption. These promoieties would be designed to be cleaved by enzymes in the body to release the active this compound. exo-ricerca.it
Another approach could involve the use of bioorthogonal chemistry for targeted prodrug activation. nih.gov A "caged" version of this compound could be synthesized that is inactive until a specific trigger, such as a localized enzyme or an external stimulus like light, removes the caging group, releasing the active compound at the desired site of action. pcbiochemres.com
Table 2: Potential Prodrug Strategies for this compound
| Prodrug Approach | Promoieties | Activation Mechanism | Potential Advantage |
|---|---|---|---|
| Ester Prodrugs | Alkyl or aryl esters on the tetrazole ring | Esterase-mediated hydrolysis | Improved lipophilicity and oral absorption |
| Amide Prodrugs | Amino acid conjugates | Peptidase-mediated cleavage | Enhanced solubility and potential for active transport |
| Bioorthogonal Prodrugs | Photocleavable groups or enzyme-labile linkers | Light activation or specific enzyme activity | Spatially and temporally controlled drug release |
Application of Advanced Imaging Techniques in this compound Studies
Advanced imaging techniques can provide invaluable insights into the subcellular localization, target engagement, and in vivo distribution of this compound.
Fluorescent Probes: A fluorescently labeled version of this compound could be synthesized. acs.org Using fluorescence microscopy, this probe would allow for the visualization of the compound's uptake and distribution within living cells in real-time. nih.gov Co-localization studies with organelle-specific dyes could reveal its primary subcellular compartments of action.
Positron Emission Tomography (PET): Radiolabeling this compound with a positron-emitting isotope, such as carbon-11 or fluorine-18, would enable in vivo imaging using PET. nih.gov This would allow for the non-invasive visualization and quantification of the compound's distribution, accumulation in specific tissues or tumors, and clearance from the body in preclinical models. mdpi.comresearchgate.net
Table 3: Advanced Imaging Applications for this compound Research
| Imaging Modality | Probe Type | Information Gained | Potential Application |
|---|---|---|---|
| Fluorescence Microscopy | Fluorophore-conjugated this compound | Subcellular localization and dynamics | Identifying the compound's cellular sites of action |
| Positron Emission Tomography (PET) | Radiolabeled this compound (e.g., with 11C or 18F) | In vivo biodistribution, pharmacokinetics, and target engagement | Assessing tumor targeting and optimizing dosing regimens in animal models |
Emerging Methodologies in Chemical Biology Relevant to this compound Research
Several cutting-edge chemical biology techniques could be employed to identify the direct molecular targets of this compound and to understand its mechanism of action in greater detail.
Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes that react with the active sites of enzymes to profile their functional state in complex biological systems. berkeley.edu If this compound is an enzyme inhibitor, a competitive ABPP experiment could be designed to identify its targets. nih.gov This would involve treating a proteome with the compound, followed by labeling with a broad-spectrum activity-based probe to see which enzyme activities are blocked. nih.gov
Photoaffinity Labeling (PAL): In this technique, a photo-reactive group (like a diazirine or benzophenone) is incorporated into the structure of this compound. enamine.netresearchgate.net Upon exposure to UV light, this modified probe will covalently bind to its interacting proteins, allowing for their subsequent enrichment and identification by mass spectrometry. nih.govscispace.com This is a powerful method for identifying direct binding partners of a small molecule in a cellular context. researchgate.net
Bioorthogonal Chemistry: Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov These reactions can be used to label and track biomolecules in real-time. acs.org For instance, an alkyne or azide (B81097) handle could be incorporated into this compound. This would allow for its "click" reaction with a fluorescent reporter or an affinity tag inside cells, enabling visualization and pull-down experiments to identify its targets and interaction partners. pcbiochemres.com
Table 4: Chemical Biology Methodologies for Target Identification of this compound
| Methodology | Principle | Probe Design for this compound | Expected Outcome |
|---|---|---|---|
| Activity-Based Protein Profiling (ABPP) | Competitive inhibition of active-site labeling | This compound used as a competitor against a broad-spectrum probe | Identification of the enzyme class and specific enzymes inhibited by the compound |
| Photoaffinity Labeling (PAL) | UV-induced covalent crosslinking to binding partners | Incorporation of a diazirine or benzophenone group into the compound's structure | Direct identification of protein targets through mass spectrometry |
| Bioorthogonal Chemistry | "Click" chemistry for in-cell labeling and pulldown | Synthesis of an alkyne- or azide-modified version of the compound | Visualization of target engagement and identification of interacting proteins |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
